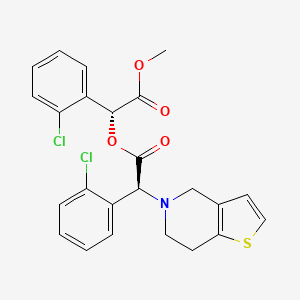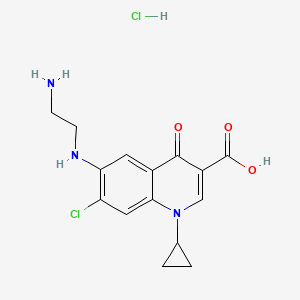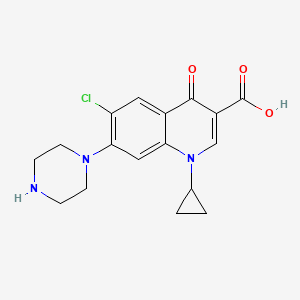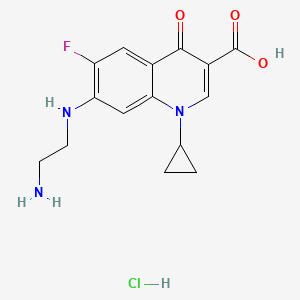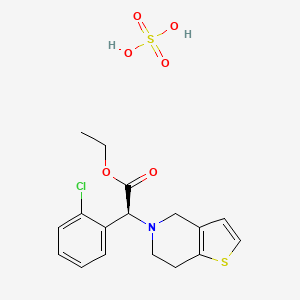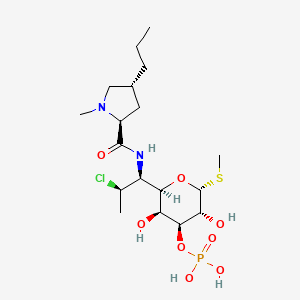
克林霉素磷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin 3-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. Clindamycin 3-Phosphate itself is inactive but is rapidly hydrolyzed in the body to release the active clindamycin, which exerts its antibacterial effects. It is particularly effective against anaerobic bacteria and certain gram-positive bacteria .
科学研究应用
Clindamycin 3-Phosphate has a wide range of applications in scientific research:
作用机制
Target of Action
Clindamycin 3-Phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. The drug’s interaction with this target disrupts protein synthesis, thereby inhibiting bacterial growth .
Mode of Action
Clindamycin 3-Phosphate works by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . The drug’s three-dimensional structure closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . Acting as a structural analog of these tRNA molecules, Clindamycin 3-Phosphate impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin 3-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the drug disrupts the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of Clindamycin 3-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition results in the disruption of bacterial growth, thereby exerting its antibacterial effects .
生化分析
Biochemical Properties
Clindamycin 3-Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to form different hydrogen bonding networks among the host-host and host-solvent molecules in its crystal structures, resulting in different moisture stabilities .
Cellular Effects
Clindamycin 3-Phosphate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of Clindamycin 3-Phosphate involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This results in changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clindamycin 3-Phosphate change over time. It has been reported to form several solid-state forms, and the properties and transformations of these forms have been characterized by various methods .
Dosage Effects in Animal Models
The effects of Clindamycin 3-Phosphate vary with different dosages in animal models. For instance, lincosamides, including clindamycin, are contraindicated for use in horses, guinea pigs, hamsters, rabbits, chinchillas, and ruminants due to the risk of serious adverse reactions .
Metabolic Pathways
Clindamycin 3-Phosphate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 3-Phosphate typically involves the phosphorylation of clindamycin. One common method includes the use of phosphorus oxychloride as a phosphatiding agent and 1,2,4-triazole as an acid-binding agent. The reaction proceeds through the formation of an intermediate, isopropylidene clindamycin phosphate, which is then hydrolyzed to yield Clindamycin 3-Phosphate .
Industrial Production Methods: Industrial production of Clindamycin 3-Phosphate often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
化学反应分析
Types of Reactions: Clindamycin 3-Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound is hydrolyzed in the body to release active clindamycin.
Oxidation: Clindamycin 3-Phosphate can be oxidized by agents such as chromium(VI) in aqueous sulfuric acid.
Substitution: The phosphate group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Chromium(VI) in sulfuric acid.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Clindamycin.
Oxidation: Oxidized derivatives of clindamycin.
Substitution: Various clindamycin derivatives depending on the nucleophile used.
相似化合物的比较
Clindamycin Hydrochloride: Another derivative of clindamycin, used primarily for oral administration.
Lincomycin: The parent compound from which clindamycin is derived.
Comparison:
Clindamycin Hydrochloride: Both Clindamycin 3-Phosphate and Clindamycin Hydrochloride are prodrugs of clindamycin.
Clindamycin 3-Phosphate stands out due to its specific use in intravenous and intramuscular formulations, providing a rapid release of active clindamycin in the body, making it highly effective for severe infections.
属性
CAS 编号 |
28708-34-1 |
|---|---|
分子式 |
C18H34ClN2O8PS |
分子量 |
505.0 g/mol |
IUPAC 名称 |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
InChI 键 |
ZMGZEXFHZBYORP-UHFFFAOYSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
手性 SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate |
产品来源 |
United States |
Q1: How does clindamycin 3-phosphate differ from clindamycin in terms of biological activity?
A1: Research indicates that clindamycin 3-phosphate exhibits significantly lower in vitro activity against clindamycin-sensitive organisms compared to clindamycin itself. [, ] This suggests that the addition of the phosphate group at the 3' position of clindamycin significantly alters its interaction with its bacterial target, likely affecting its ability to inhibit bacterial protein synthesis. Interestingly, treatment of clindamycin 3-phosphate with alkaline phosphatase restores its biological activity, confirming that the phosphate group is key to this change in activity. [, ]
Q2: What makes clindamycin 3-phosphate interesting from a metabolic standpoint?
A2: Clindamycin 3-phosphate is produced by the bacterium Streptomyces coelicolor Müller when exposed to clindamycin. [, ] This biotransformation process involves the phosphorylation of clindamycin, specifically at the 3' hydroxyl group. Researchers have identified that this reaction, carried out by S. coelicolor lysates, requires a ribonucleoside triphosphate and Mg2+ as cofactors. [] This suggests a specific enzymatic pathway is involved in this transformation, highlighting the bacterium's ability to modify and potentially inactivate clindamycin.
Q3: Have there been any studies comparing clindamycin 3-phosphate to other clindamycin phosphate esters?
A3: Yes, studies have compared clindamycin 3-phosphate to clindamycin 2-phosphate, the latter being clinically evaluated as an injectable form of clindamycin. [] In vitro enzymatic studies revealed significant differences in the hydrolysis kinetics between the two esters. Clindamycin 3-phosphate was hydrolyzed at a much slower rate and to a lesser extent than clindamycin 2-phosphate. Furthermore, in vivo studies in rats showed lower blood levels for clindamycin 3-phosphate compared to clindamycin 2-phosphate, potentially linked to the slower hydrolysis rate of the former. [] These findings highlight the impact of phosphate position on the pharmacokinetic properties of clindamycin phosphate esters.
Q4: Can clindamycin 3-phosphate be separated from other related compounds?
A4: Yes, researchers have successfully separated clindamycin 3-phosphate from other closely related compounds, including clindamycin 2-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. This separation was achieved using liquid chromatography on triethylaminoethyl cellulose with UV detection at 254 nm. [] This method allows for the specific quantification of clindamycin 3-phosphate, even though it has a low molar absorptivity at the detection wavelength.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


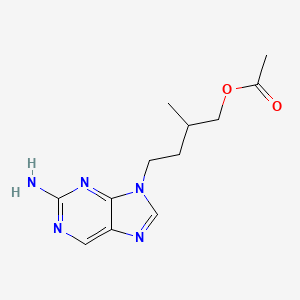

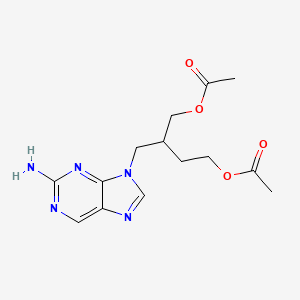
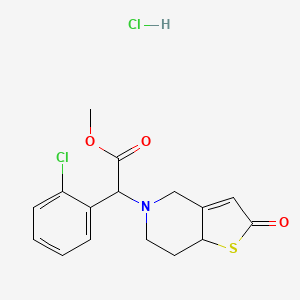
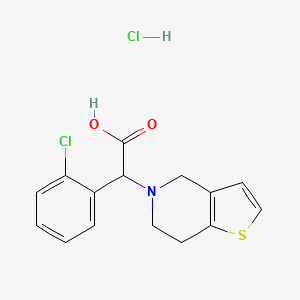
![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
